2,2-Dimethoxyethyl piperidine-1-carbodithioate
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Overview
Description
2,2-Dimethoxyethyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a carbodithioate group, which is further substituted with a 2,2-dimethoxyethyl moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxyethyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and 2,2-dimethoxyethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioate group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethoxyethyl piperidine-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyethyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Piperidinecarbodithioic acid, 2,2-dimethoxyethyl ester
- 2,2-Dimethoxyethyl piperidine-1-carbodithioate derivatives
Comparison: Compared to other piperidine derivatives, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antioxidant activity set it apart from other similar compounds .
Properties
CAS No. |
123435-53-0 |
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Molecular Formula |
C10H19NO2S2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2,2-dimethoxyethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NO2S2/c1-12-9(13-2)8-15-10(14)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
JVEXAZIFPMELOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC(=S)N1CCCCC1)OC |
Origin of Product |
United States |
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